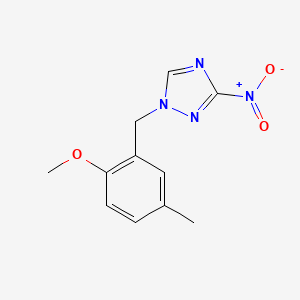

![molecular formula C11H9BrN2O3S2 B5566019 4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5566019.png)

4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide-derived compounds, including those related to 4-{[(4-Bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide, often involves the use of transition metal complexes. A study by Chohan and Shad (2011) highlighted the synthesis and characterization of sulfonamide-derived new ligands and their transition metal complexes, indicating a methodology that could be relevant for synthesizing compounds with similar structural features (Chohan & Shad, 2011).

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been extensively studied. For instance, Bertolasi et al. (1993) reported on the crystal structures of five 4-aminophenyl 4-X-phenyl sulfones, providing insights into structural distortions, spectroscopic parameters, and electronic substituent effects that could be relevant for understanding the structure of 4-{[(4-Bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).

Chemical Reactions and Properties

Chemical reactions involving thiophene sulfonyl derivatives have been explored by Cremlyn et al. (1981), who studied reactions with amines, hydrazine, and sodium azide, among others. This research sheds light on the reactivity of thiophene sulfonyl compounds, which is relevant for understanding the chemical behavior of 4-{[(4-Bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including stability, molecular packing, and hydrogen bonding, play a crucial role in their overall behavior and potential applications. Research by Bertolasi et al. (1993) into the crystal packing of 4-aminophenyl (4-substituted phenyl) sulfones offers valuable insights into these aspects, which are essential for a comprehensive understanding of 4-{[(4-Bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide.

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as their antibacterial, antifungal, and cytotoxic activity, have been documented in various studies. For instance, the work by Chohan and Shad (2011) on sulfonamide-derived compounds reveals moderate to significant antibacterial and good antifungal activities, indicating the chemical properties and potential utility of compounds structurally related to 4-{[(4-Bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide in non-pharmacological contexts (Chohan & Shad, 2011).

Applications De Recherche Scientifique

Synthesis and Evaluation in Anticancer Research

4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide has been explored in the synthesis of various derivatives with potential anticancer activity. Research has focused on the synthesis and structural characterization of compounds derived from this chemical structure, evaluating their cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF-7. These studies have shown that certain derivatives exhibit potent cytotoxic activity, highlighting their potential as agents against various cancer types. Specifically, derivatives like N-(4-((4-((1,4-dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)thiophene-2-carboxamide have shown remarkable cytotoxic activity, with low toxicity in normal human kidney HEK293 cells. Their mechanism of action includes inducing apoptosis and arresting the cell cycle at the G1 phase, mediated through upregulation of caspase-3 and caspase-7 proteins and gene expression levels of these caspases (Ravichandiran et al., 2019).

Development of Thermally Stable Polymers

This compound's derivatives have also been studied in the context of creating new types of soluble thermally stable polymers. Research into aromatic poly(sulfone sulfide amide imide)s, incorporating flexible sulfone, sulfide, and amide units, has been conducted. These polymers exhibit desirable physical properties, including high thermal stability and solubility, making them suitable for various advanced technological applications. The innovative synthesis approach involves a novel diamine monomer derived from the compound, showcasing the versatility and potential of this chemical structure in polymer science (Mehdipour‐Ataei & Hatami, 2007).

Enantioselective Synthesis

The structure has found application in enantioselective synthesis, particularly in the development of efficient catalysts for bromoaminocyclization. This process leads to the preparation of enantioenriched pyrrolidines, highlighting the compound's role in facilitating the synthesis of structurally complex and biologically significant molecules. The methodology demonstrates high yields and excellent enantiomeric excess, underlining the compound's utility in organic synthesis and the development of novel pharmaceuticals (Zhou et al., 2011).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. A sulfur-containing Schiff base derived from the compound has been studied for its efficiency in protecting mild steel in acidic environments. The compound demonstrates high inhibition efficiency, significantly reducing corrosion rates and offering a promising solution for industrial applications requiring corrosion protection. Electrochemical analysis, along with theoretical calculations, supports the effectiveness of this inhibitor, showcasing the compound's potential beyond pharmaceuticals into materials science (Tezcan et al., 2018).

Propriétés

IUPAC Name |

4-[(4-bromophenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3S2/c12-7-1-3-8(4-2-7)14-19(16,17)9-5-10(11(13)15)18-6-9/h1-6,14H,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOWZCBSMGBJSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromophenyl)sulfamoyl]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)

![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)

![3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565989.png)

![4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565991.png)

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime](/img/structure/B5565998.png)

![2-[(3',5'-difluoro-2'-methoxybiphenyl-2-yl)oxy]propanamide](/img/structure/B5566007.png)

![3-[2-(4-morpholinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5566009.png)

![3-hydroxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5566027.png)